1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the preparation of the oxadiazole ring, which is then functionalized to introduce the amino group The triazole ring is synthesized separately and then coupled with the oxadiazole derivative
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired level of purity. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its oxadiazole and triazole rings, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the metal ions involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with a fluorobenzyl group instead of the phenyl group.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(3,5-dibromo-4-hydroxyphenyl)-1H-1,2,3-triazole-5-carbohydrazide: Contains a dibromo-hydroxyphenyl group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’~4~-[(E,2E)-1,3,5-trimethyl-2,4-hexadienylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trimethyl-hexadienylidene group further distinguishes it from similar compounds, potentially enhancing its interaction with biological targets and its stability in various environments.
Properties
Molecular Formula |
C20H22N8O2 |
---|---|
Molecular Weight |
406.4g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[(3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]amino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N8O2/c1-12(2)10-13(3)11-14(4)22-24-20(29)16-17(15-8-6-5-7-9-15)28(27-23-16)19-18(21)25-30-26-19/h5-11H,1-4H3,(H2,21,25)(H,24,29)/b13-11+,22-14+ |
InChI Key |
NYBKRPAOAFGYFO-LYOTWYLBSA-N |
Isomeric SMILES |
CC(=C/C(=C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)/C)/C)C |
SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
Canonical SMILES |
CC(=CC(=CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
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